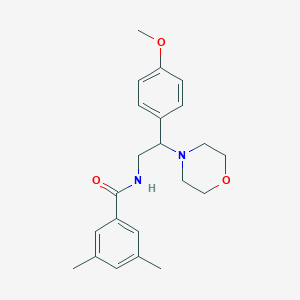
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The methoxyphenyl and morpholinoethyl groups attached to the nitrogen atom of the benzamide could potentially influence the compound’s physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could participate in various reactions, and the methoxyphenyl and morpholinoethyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to its properties .Aplicaciones Científicas De Investigación
Synthesis and Complexation
One study highlights the synthesis and complexation of derivatives related to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide. The research delves into the reactions of morpholine derivatives with palladium(II) and mercury(II), showcasing their potential in creating complex structures. These complexes were analyzed structurally, offering insights into their bond lengths and geometries, indicating the significance of these compounds in developing new materials with potential applications in catalysis and material science (Singh et al., 2000).
Potential Therapeutic Applications
Several studies focus on the therapeutic potential of compounds structurally related to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide. For instance, derivatives have been explored for their antiarrhythmic properties, demonstrating capability in prolonging the effective refractory period of isolated rabbit atria and showing prophylactic activity against specific cardiac conditions (Yung, Lo, & Vohra, 1972). Moreover, other studies have synthesized related compounds to explore their gastroprokinetic activity, further emphasizing the diverse potential of these molecules in addressing various health issues (Kalo et al., 1995).
Drug Delivery and Chemical Synthesis
Research also extends to the synthesis of gefitinib, an anticancer drug, showcasing the importance of related chemical structures in the development of therapeutic agents. The synthetic route involves converting specific nitrobenzonitrile derivatives into potent anticancer compounds, highlighting the compound's role in medicinal chemistry and drug development processes (Jin et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16-12-17(2)14-19(13-16)22(25)23-15-21(24-8-10-27-11-9-24)18-4-6-20(26-3)7-5-18/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXLVWSREZKRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
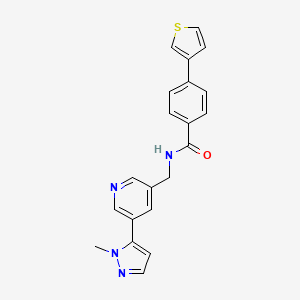
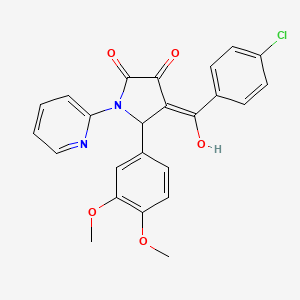
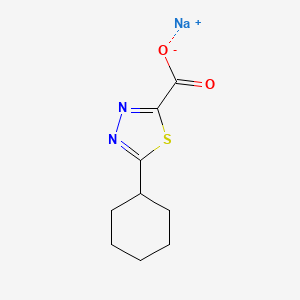
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)
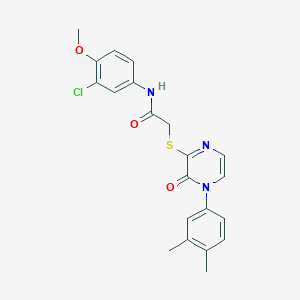
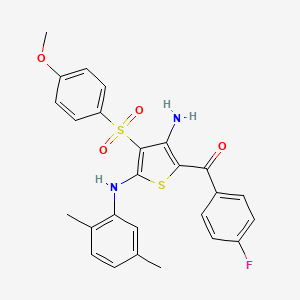
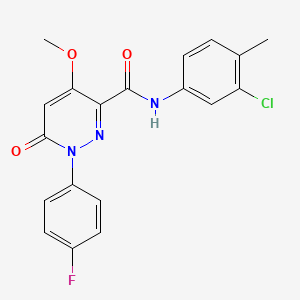
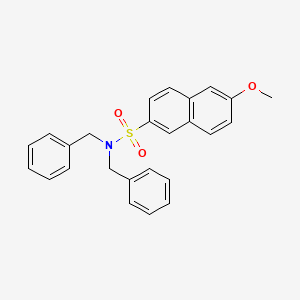
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)

![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)
![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)